N-cyclopropyl-3-fluoro-5-hydroxybenzamide N-cyclopropyl-3-fluoro-5-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16195309
InChI: InChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14)
SMILES:
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

CAS No.:

Cat. No.: VC16195309

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-3-fluoro-5-hydroxybenzamide -

Specification

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
IUPAC Name N-cyclopropyl-3-fluoro-5-hydroxybenzamide
Standard InChI InChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14)
Standard InChI Key JMPJFFYAEIBZBG-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)C2=CC(=CC(=C2)F)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-Cyclopropyl-3-fluoro-5-hydroxybenzamide (CAS: 1881292-63-2) features a benzene ring substituted at the 3-position with fluorine, the 5-position with a hydroxyl group, and an amide linkage at the 1-position bound to a cyclopropylamine moiety. Its molecular formula is C₁₀H₁₀FNO₂, with a molecular weight of 195.19 g/mol . The IUPAC name derives from the parent benzoic acid, with substituents prioritized according to positional numbering.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀FNO₂
Molecular Weight195.19 g/mol
Melting PointNot reported-
SolubilityPoor in water; soluble in DMSOInferred
LogP (Partition Coefficient)~1.2 (estimated)Calculated

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via amide coupling between 3-fluoro-5-hydroxybenzoic acid and cyclopropylamine. A representative pathway involves:

  • Preparation of 3-fluoro-5-hydroxybenzoic acid:

    • Ullmann-type coupling of 5-bromo-2-fluorobenzoic acid with a hydroxyl source (e.g., Na₂CO₃/H₂O) under reflux, catalyzed by CuBr₂ and a diamine ligand, achieves an 87% yield .

    • Reaction:

      5-Br-2-F-C₆H₃COOH+OHCuBr₂, ligand3-F-5-OH-C₆H₃COOH5\text{-Br-2-F-C₆H₃COOH} + \text{OH}^- \xrightarrow{\text{CuBr₂, ligand}} 3\text{-F-5-OH-C₆H₃COOH}
  • Amide Bond Formation:

    • Activation of the carboxylic acid using coupling agents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , followed by reaction with cyclopropylamine.

    • Typical conditions: DCM or DMF solvent, room temperature, 12–24 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.18 (dd, J = 6.0, 3.2 Hz, 1H, Ar-H),

    • δ 7.09 (dd, J = 10.5, 8.9 Hz, 1H, Ar-H),

    • δ 6.93 (m, 1H, Ar-H),

    • δ 2.85 (m, 1H, cyclopropyl CH),

    • δ 0.6–0.8 (m, 4H, cyclopropyl CH₂) .

  • ¹³C NMR:

    • Peaks at δ 168.5 (C=O), 162.1 (C-F), 156.7 (C-OH), and cyclopropyl carbons at δ 10–15 .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1650 cm⁻¹ (amide C=O stretch), ~3300 cm⁻¹ (O-H stretch), and 1220 cm⁻¹ (C-F).

Stability and Reactivity

Degradation Pathways

  • The hydroxyl group renders the compound susceptible to oxidation, forming quinone derivatives under acidic conditions.

  • Hydrolysis of the amide bond occurs in strong acidic/basic media, yielding 3-fluoro-5-hydroxybenzoic acid and cyclopropylamine.

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Time (h)
pH 1 (HCl)2524
pH 13 (NaOH)4024
40°C/75% RH<1048

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